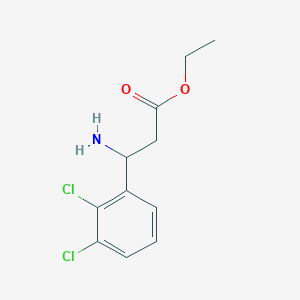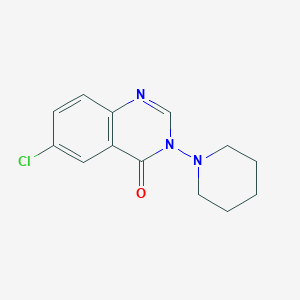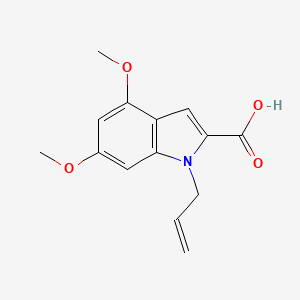![molecular formula C16H30N2O B11853932 N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide CAS No. 87943-76-8](/img/structure/B11853932.png)
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is a chemical compound with the molecular formula C16H30N2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirotridecane and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide typically involves the reaction of a spirocyclic amine with a carboxylic acid derivative. One common method includes the use of N-propylamine and 8-azaspiro[5.7]tridecane-8-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azaspiro[5.7]tridecane-8-carboxamide: Lacks the N-propyl group, which may affect its biological activity and chemical properties.
N-Butyl-8-azaspiro[5.7]tridecane-8-carboxamide: Contains a butyl group instead of a propyl group, leading to differences in solubility and reactivity.
Uniqueness
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is unique due to its specific spirocyclic structure and the presence of the N-propyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
87943-76-8 |
|---|---|
Formule moléculaire |
C16H30N2O |
Poids moléculaire |
266.42 g/mol |
Nom IUPAC |
N-propyl-8-azaspiro[5.7]tridecane-8-carboxamide |
InChI |
InChI=1S/C16H30N2O/c1-2-12-17-15(19)18-13-8-4-7-11-16(14-18)9-5-3-6-10-16/h2-14H2,1H3,(H,17,19) |
Clé InChI |
OFFSEHOWQBBWGA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1CCCCCC2(C1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


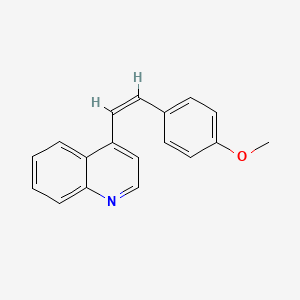

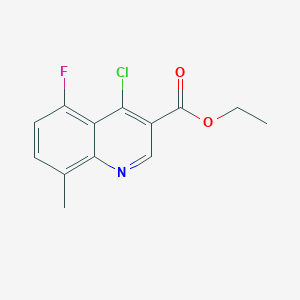
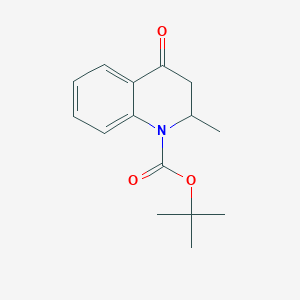
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)

